molecular formula C16H16BrN5O3S B2398855 N-(4-bromophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 897454-04-5

N-(4-bromophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No.: B2398855
CAS No.: 897454-04-5
M. Wt: 438.3
InChI Key: BJWQLBADSCAVAG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16BrN5O3S and its molecular weight is 438.3. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Pharmacological Properties

A study by Severina et al. (2020) focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. The research explored the interaction of these compounds with anticonvulsant biotargets through molecular docking studies, revealing that compounds with a 4-bromophenyl substituent showed notable affinity and moderate anticonvulsant activity in vivo. This suggests a potential pharmacological application in managing seizures, highlighting the importance of the structural components in drug design and therapeutic efficacy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Antimicrobial Activity

Gul et al. (2017) synthesized a series of acetamide derivatives and evaluated their antimicrobial effectiveness. The compounds displayed varying degrees of activity against selected microbial species, indicating the role of structural modifications in enhancing antimicrobial properties. This research provides a foundation for developing new antimicrobial agents to combat resistant strains, underscoring the versatility of acetamide derivatives in pharmaceutical chemistry (Gul et al., 2017).

Antioxidant Mechanisms

Boudebbous et al. (2021) investigated the free radical scavenging activity of N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a 1-amidoalkyl-2-naphthol derivative. The study combined in vitro assays and computational methods to elucidate the antioxidant mechanisms of BHMA, concluding it as a potent free radical scavenger. This suggests its potential application in developing treatments or supplements aimed at reducing oxidative stress (Boudebbous et al., 2021).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of various derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide by Olszewska et al. (2008) provided new insights into potential pesticides. This work highlights the importance of structural analysis and modification in creating effective agricultural chemicals, demonstrating the broad applicability of acetamide derivatives beyond pharmacology (Olszewska, Pikus, & Tarasiuk, 2008).

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-6-4-9(17)5-7-10/h4-7H,8H2,1-3H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWQLBADSCAVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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